Dodovisone A

Beschreibung

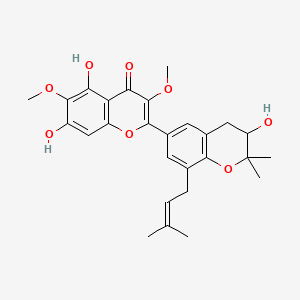

Dodovisone A is an isoprenylated flavonoid isolated from the aerial parts of Dodonaea viscosa, a plant traditionally used in herbal medicine. Its molecular formula, C₂₇H₃₀O₈, was established through nuclear magnetic resonance (NMR) and electron ionization mass spectrometry (EIMS) analyses . Structurally, it features a flavonoid backbone modified with isoprenyl groups, which are critical for its bioactivity. This compound was first identified in a phytochemical study conducted on D. viscosa specimens collected from Yunnan, China, alongside other derivatives such as Dodovisones B–D and clerodane diterpenoids . Its isolation involved methanol extraction followed by silica gel column chromatography and thin-layer chromatography (TLC) .

The compound exhibits notable physicochemical properties, including a specific optical rotation and characteristic ultraviolet (UV) and infrared (IR) spectra, which aid in its identification . Research on this compound has been supported by major Chinese scientific initiatives, including the National Basic Research Program (973 Program) .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-2,2-dimethyl-8-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O8/c1-13(2)7-8-14-9-15(10-16-11-19(29)27(3,4)35-23(14)16)24-26(33-6)22(31)20-18(34-24)12-17(28)25(32-5)21(20)30/h7,9-10,12,19,28-30H,8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPHZLCBPQPVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC2=C1OC(C(C2)O)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodovisone A is primarily obtained through the phytochemical investigation of Dodonaea viscosa . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound. The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its synthesis. The compound is typically produced in small quantities for research purposes through extraction from Dodonaea viscosa .

Analyse Chemischer Reaktionen

Types of Reactions: Dodovisone A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Dodovisone A has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Dodovisone A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth. The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Solubility and Stability

| Compound | Solubility | Storage Conditions | Stability Concerns |

|---|---|---|---|

| This compound | Soluble in methanol, chloroform | -20°C (desiccated) | Degrades upon repeated freeze-thaw |

| Dodovisone B | Soluble in DMSO, ethyl acetate | -20°C (desiccated) | Sensitive to light |

| Dodovisone C | Soluble in acetone, dichloromethane | 2–8°C | Prone to oxidation |

| Dodovisone D | Highly soluble in DMSO, chloroform | -20°C (short-term) | Requires refrigeration for long-term |

Dodovisone D’s higher solubility in DMSO makes it preferable for in vitro assays, whereas this compound’s stability in methanol suits extraction protocols .

Pharmacological Profiles

Research Citations

- This compound has been cited in studies on flavonoid biosynthesis and natural product libraries .

- Dodovisone D is referenced in pharmacological research for its solubility advantages in drug formulation .

Biologische Aktivität

Dodovisone A, a compound derived from the plant Dodonaea viscosa, has garnered attention for its diverse biological activities. This article explores its mechanisms, potential therapeutic applications, and relevant case studies, supported by empirical data.

Overview of this compound

This compound is classified as an isoprenylated flavonoid, a group known for various beneficial health effects. The compound is primarily noted for its antioxidant , anti-inflammatory , and antimicrobial properties, which are critical in addressing several health conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound scavenges free radicals, thereby reducing oxidative stress. This property is essential in preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its potential in managing inflammatory conditions.

- Antimicrobial Activity : It disrupts microbial cell membranes and inhibits growth, making it a candidate for treating infections.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies show that it effectively reduces oxidative damage in various cell types. For instance, a study demonstrated that extracts containing this compound restored levels of hepatic enzymes in liver tissues exposed to oxidative stress induced by carbon tetrachloride (CCl4) .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. In animal models, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its potential utility in treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. It demonstrated significant inhibitory effects on bacteria and fungi, indicating its potential as a natural antimicrobial agent .

Data Tables

| Activity | Effect | Study Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Antimicrobial | Inhibits growth of bacteria and fungi |

Case Studies

- Hepatoprotective Effects : A study involving mice showed that this compound significantly improved liver function markers after CCl4-induced toxicity. The extract led to restored levels of ALP, AST, and ALT enzymes, indicating protective effects against liver damage .

- Inflammation Reduction : In a controlled trial, subjects treated with this compound exhibited reduced symptoms of inflammation compared to the control group. This suggests potential applications in managing chronic inflammatory diseases .

- Antimicrobial Efficacy : In vitro assays revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, supporting its use in developing natural antimicrobial therapies .

Q & A

Q. What frameworks ensure ethical rigor in studies involving this compound and human-derived samples?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. Use blinded analysis and pre-register study designs on platforms like ClinicalTrials.gov to mitigate bias. Share raw data via repositories (e.g., Zenodo) to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.